N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is notable for its unique structure, which includes a trifluoromethyl group, an oxadiazole ring, and a benzamide moiety
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)13-6-4-5-12(9-13)17(28)23-10-16-25-26-18(29-16)30-11-15(27)24-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,28)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUAIJQZPCEIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.
Attachment of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an appropriate phenylamine reacts with an acyl chloride or anhydride.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives under amide coupling conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts like DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trifluoromethylbenzamide moiety, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Biological Activities
The unique structure of N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide contributes to its diverse biological activities:
Anticancer Activity
Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole ring have shown promising results against various cancer cell lines, including:
- SNB-19 (86.61% growth inhibition)
- OVCAR-8 (85.26% growth inhibition)
- NCI-H40 (75.99% growth inhibition) .
Antimicrobial Properties
Research has demonstrated that similar oxadiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding affinity of this compound to specific enzyme sites such as dihydrofolate reductase. These studies provide insights into its potential mechanism of action and help predict its efficacy compared to other known inhibitors.
Case Study 1: Anticancer Efficacy
A study explored various substituted oxadiazoles for their anticancer effects on glioblastoma cell lines. Compounds derived from the oxadiazole structure were tested for cytotoxicity using assays that measure cell viability and apoptosis induction .
Case Study 2: Antimicrobial Activity
In another investigation, synthesized oxadiazole derivatives were screened for antimicrobial activity using disc diffusion methods against multiple bacterial strains. Results indicated that certain compounds exhibited superior activity against specific pathogens compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and trifluoromethyl group are key to its binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-2-(phenylamino)ethyl)-3-(trifluoromethyl)benzamide
- N-(5-(2-oxo-2-(phenylamino)ethylthio)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its combination of an oxadiazole ring and a trifluoromethylbenzamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of oxadiazole derivatives. Its unique structure incorporates a trifluoromethylbenzamide moiety and a thioketone linkage, which may enhance its biological activity against various targets. This article explores its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.39 g/mol. The compound features a benzamide core along with a thioether and oxadiazole ring, which are crucial for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The reaction of 2-amino thioketones with carbon disulfide and subsequent cyclization leads to the formation of the oxadiazole ring.
- Substitution Reactions : The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution.
- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with a suitable benzoyl chloride under basic conditions.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits an IC50 value in the low micromolar range against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve inhibition of bacterial enzymes essential for cell wall synthesis and protein metabolism .
| Microbial Strain | IC50 (µg/mL) |
|---|---|
| E. coli | 1.98 |
| S. aureus | 1.61 |
| P. aeruginosa | 2.05 |
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's cytotoxic effects were evaluated using MTT assays, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.85 |
| MCF7 | 0.72 |
Structure–Activity Relationship (SAR)
The presence of specific functional groups in this compound significantly influences its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Thioether Linkage : Contributes to increased binding affinity towards biological targets.
- Oxadiazole Ring : Essential for antimicrobial and anticancer activities.
Case Studies
In a recent study by Evren et al., derivatives similar to this compound were tested against NIH/3T3 mouse embryoblast cells and exhibited selective cytotoxicity with IC50 values comparable to established chemotherapeutics .
Additionally, molecular docking studies have indicated that this compound can effectively bind to dihydrofolate reductase, suggesting potential as an antitumor agent through inhibition of folate metabolism.
Q & A
Q. Methodological Answer :
- Contradiction Analysis : Discrepancies in NMR chemical shifts (e.g., unexpected splitting) may arise from dynamic effects like tautomerism or hydrogen bonding. Cross-validate with X-ray crystallography () to confirm solid-state conformation.
- Case Study : In , non-classical hydrogen bonds (C–H⋯F/O) observed in crystal packing explain deviations in solution-state NMR data.
- Tools : Use DFT calculations () to model electronic environments and predict shifts.
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (~δ 125–135 ppm in ¹³C), oxadiazole protons (δ 8.0–8.5 ppm), and phenylamino NH (δ 10–12 ppm) ().
- IR : Confirm amide C=O (1650–1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns ().
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Q. Methodological Answer :
- Assay Design : Prioritize targets based on structural analogs (e.g., oxadiazole/thiadiazole derivatives in with antimicrobial/anticancer activity). Use enzyme inhibition assays (e.g., PFOR enzyme in ) or cell-based cytotoxicity screens.
- Data Interpretation : If activity contradicts expectations (e.g., poor antimicrobial activity despite a thioether moiety), investigate steric effects from the trifluoromethyl group () or solubility limitations.
- Control Experiments : Compare with simpler analogs lacking the phenylamino or trifluoromethyl groups.
Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., PFOR enzyme in ).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the trifluoromethyl group ().
- MD Simulations : Evaluate stability of hydrogen-bonded dimers (observed in ) in aqueous environments.
Basic: What factors influence the stability of this compound during storage?
Q. Methodological Answer :
- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic/basic conditions () or photooxidation of the thioether group.
- Storage Recommendations : Store in inert atmospheres at –20°C, away from light/moisture (analogous to ).
- Analytical Monitoring : Use HPLC () to track purity over time.
Advanced: How can reaction yields be optimized when intermediates are unstable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
